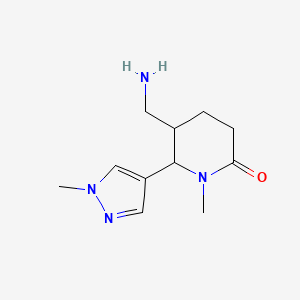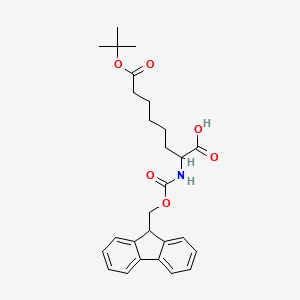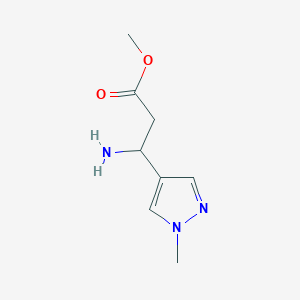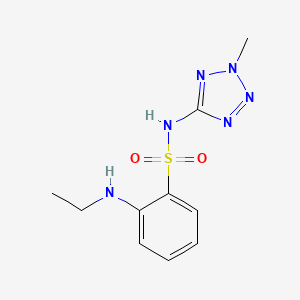
4-(Difluoromethoxy)-2,3-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-2,3-difluoroaniline is an organic compound with the molecular formula C7H5F3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with difluoromethoxy and difluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(Difluoromethoxy)-2,3-difluoroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using water and hydrazine as reducing agents, catalyzed by ferric oxide and activated carbon.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield, lower cost, and minimal pollution. The process involves the same key steps but is scaled up and refined to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-2,3-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group, as seen in its synthesis.
Substitution: The difluoromethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso compounds, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
4-(Difluoromethoxy)-2,3-difluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)-2,3-difluoroaniline depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and difluoro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
4-(Difluoromethoxy)-2,3-difluoroaniline can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
2,3-Difluoroaniline: Lacks the difluoromethoxy group, making it less complex.
4-(Methoxy)-2,3-difluoroaniline: Contains a methoxy group instead of difluoromethoxy.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
: Preparation method of 4-(difluoromethoxy)aniline
Propriétés
Formule moléculaire |
C7H5F4NO |
|---|---|
Poids moléculaire |
195.11 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-2,3-difluoroaniline |
InChI |
InChI=1S/C7H5F4NO/c8-5-3(12)1-2-4(6(5)9)13-7(10)11/h1-2,7H,12H2 |
Clé InChI |
AYXNEMWCOIICEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)F)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)
![6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)
![tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)




![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)


![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)

